molecular formula C11H15BrClNO B13288859 1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13288859
M. Wt: 292.60 g/mol
InChI Key: ONTIZXXIMAPEPT-UHFFFAOYSA-N
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Description

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound that contains bromine, chlorine, and nitrogen atoms. It is often used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The bromine or chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
  • 2-Amino-2-methyl-1-propanol

Uniqueness

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

1-[(2-bromo-4-chlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-3-4-9(13)5-10(8)12/h3-5,14-15H,6-7H2,1-2H3

InChI Key

ONTIZXXIMAPEPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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